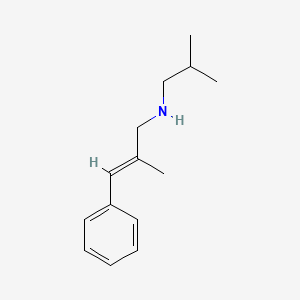

2-methyl-N-(2-methylpropyl)-3-phenylprop-2-en-1-amine

Description

The compound (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine is an enamine derivative characterized by an α,β-unsaturated (2E)-2-methyl-3-phenylprop-2-en-1-yl group attached to a 2-methylpropylamine moiety. Applications may include roles as pharmaceutical intermediates or ligands in coordination chemistry, though specific uses require further investigation.

Properties

IUPAC Name |

2-methyl-N-(2-methylpropyl)-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12(2)10-15-11-13(3)9-14-7-5-4-6-8-14/h4-9,12,15H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGCYGQKZDNVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(=CC1=CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710094 | |

| Record name | 2-Methyl-N-(2-methylpropyl)-3-phenylprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184785-06-6 | |

| Record name | 2-Methyl-N-(2-methylpropyl)-3-phenylprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine typically involves the reaction of 2-methyl-3-phenylprop-2-en-1-ol with 2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure environment to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions, often using hydrogen gas in the presence of a metal catalyst, can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted amines and other functionalized compounds.

Scientific Research Applications

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

- The 4-methoxy derivative may exhibit stronger resonance effects than the 2-substituted isomer . Heterocyclic Modifications: The pyridinyl-containing analog introduces a nitrogen heteroatom, which can act as a hydrogen-bond acceptor or participate in metal coordination, altering pharmacological or catalytic properties.

- Amine Group Variations: 2-Methylpropyl vs. Saturated vs. Unsaturated Backbones: The saturated analog lacks the conjugated double bond, reducing rigidity and π-system interactions critical for electronic applications or intermolecular stacking.

Biological Activity

(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine, also referred to as N-isopropyl-N-allyl-3-phenylprop-2-en-1-amine, is an organic compound characterized by its unique alkenyl amine structure. Its molecular formula is C14H22N, and it has garnered interest in various biological applications due to its structural features that suggest potential pharmacological properties.

- Molecular Formula : C14H22N

- Molecular Weight : 203.32 g/mol

- CAS Number : 1240590-83-3

The compound features a phenyl group attached to a propenyl chain, making it a member of the class of compounds known as α,β-unsaturated amines. This structure is significant as it may influence the compound's reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine exhibit significant biological activities, including:

-

Anticonvulsant Activity :

- Related compounds have demonstrated efficacy in various seizure models. For instance, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), a derivative, showed promising anticonvulsant effects in animal models with effective doses ranging from 13.21 mg/kg to 114.4 mg/kg depending on the model used .

- The structure of these compounds often plays a crucial role in their pharmacological profile, particularly in terms of their ability to modulate neurotransmitter systems involved in seizure activity.

-

Neuroprotective Effects :

- Compounds with similar structural motifs have been noted for their neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.

-

Anti-inflammatory Properties :

- The α,β-unsaturated amine structure is often associated with anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Effective Dose (mg/kg) | Model Used |

|---|---|---|---|

| KM-568 | Anticonvulsant | 13.21 (i.p.) | Frings audiogenic seizure model |

| N-Methylcinnamylamine | Neuroprotective | Not specified | Various neurodegenerative models |

| 2-Methylcinnamylamine | Anti-inflammatory | Not specified | In vitro assays |

Detailed Findings

-

Anticonvulsant Studies :

- In studies involving KM-568, the compound was tested across multiple seizure models such as maximal electroshock and subcutaneous metrazol models, showing a broad spectrum of activity .

- The pharmacophore analysis indicated that the N-substituted cinnamamide derivatives exhibited significant anticonvulsant properties due to their structural characteristics.

- Safety Profile :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.